molecular formula C9H12N2O2 B3317353 2-[(Pyridin-2-ylmethyl)amino]propanoic acid CAS No. 959128-87-1

2-[(Pyridin-2-ylmethyl)amino]propanoic acid

Cat. No.: B3317353
CAS No.: 959128-87-1
M. Wt: 180.2 g/mol
InChI Key: BZOMRSCVGNZYAQ-UHFFFAOYSA-N
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Description

2-[(Pyridin-2-ylmethyl)amino]propanoic acid is a synthetic amino acid derivative featuring a pyridine ring at the 2-position of the methylamino side chain. Its molecular formula is C₉H₁₂N₂O₂, with a molecular weight of 180.21 g/mol. The compound’s structure includes a propanoic acid backbone substituted with a pyridin-2-ylmethylamine group, making it structurally analogous to both natural amino acids (e.g., alanine) and bioactive pyridine-containing molecules. The SMILES notation is CC(C(=O)O)NCC1=CC=CC=N1, and its InChIKey is BZOMRSCVGNZYAQ-UHFFFAOYSA-N .

Properties

IUPAC Name

2-(pyridin-2-ylmethylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7(9(12)13)11-6-8-4-2-3-5-10-8/h2-5,7,11H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOMRSCVGNZYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyridin-2-ylmethyl)amino]propanoic acid typically involves the reaction of pyridin-2-ylmethanamine with a suitable propanoic acid derivative. One common method involves the condensation of pyridin-2-ylmethanamine with a propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-[(Pyridin-2-ylmethyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridin-2-ylmethyl ketones, while reduction may produce pyridin-2-ylmethyl alcohols .

Scientific Research Applications

2-[(Pyridin-2-ylmethyl)amino]propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Pyridin-2-ylmethyl)amino]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

(2R)-2-Amino-3-(pyridin-3-yl)propanoic Acid ()

  • Molecular Formula : C₈H₁₀N₂O₂
  • Key Difference : The pyridine ring is at the 3-position instead of the 2-position, and the compound is stereospecific (R-configuration).
  • Impact : Altered receptor binding due to pyridine orientation; used in chiral drug synthesis.

2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic Acid ()

  • Molecular Formula : C₁₀H₁₃N₃O₂S
  • Key Difference: Incorporates a thioether (-S-) linkage and an ethyl spacer between the pyridine and amino acid.
Compound Pyridine Position Functional Group Molecular Weight (g/mol) Applications
2-[(Pyridin-2-ylmethyl)amino]propanoic acid 2 Methylamine 180.21 Biochemical probes
(2R)-2-Amino-3-(pyridin-3-yl)propanoic acid 3 Direct substitution 166.18 Chiral drug intermediates
2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid 2 Thioether 247.29 Antioxidant studies

Carboxamide Derivatives ()

Compounds like 2CA4MBA and 2CA3MBA share the amino acid backbone but replace the pyridin-2-ylmethyl group with cyclohexylcarbamoyl-benzoyl moieties.

  • 2CA4MBA : C₁₉H₂₅N₃O₄S (MW: 391.48 g/mol)
    • Features a methylsulfanyl group, enhancing sulfur-mediated interactions.
  • 2CMPA : C₁₇H₂₁N₃O₄ (MW: 331.37 g/mol)
    • Lacks sulfur, reducing redox activity but improving solubility.

Key Contrast : The carboxamide derivatives exhibit higher molecular weights and bulkier substituents, which may limit membrane permeability compared to the pyridin-2-ylmethyl analog .

Fmoc-Protected Analogs ()

  • FAA7995 : C₂₄H₁₉N₅O₆Se (MW: 552.41 g/mol)
  • FAA8020 : C₂₄H₁₉N₅O₆S (MW: 505.51 g/mol)
    Both compounds incorporate nitrobenzoselenadiazolyl (NBSD) or nitrobenzothiadiazolyl (NBTD) groups, replacing the pyridine ring.
  • Impact: Fluorogenic properties enable tracking in cellular assays, unlike the non-fluorescent pyridin-2-ylmethyl derivative.

Natural Product Analogs ()

The fungal metabolite 2-Amino-3-(1,2-dicarboxyethylthio)propanoic acid features a thioether linkage and dicarboxyethyl group.

  • Key Difference : Natural origin vs. synthetic; the additional carboxyl groups increase polarity, affecting bioavailability.

Biological Activity

Overview

2-[(Pyridin-2-ylmethyl)amino]propanoic acid is an organic compound with the molecular formula C9H12N2O2. It features a pyridin-2-ylmethyl group attached to a propanoic acid moiety, making it a versatile compound in biological and chemical research. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. This interaction can lead to alterations in enzyme activity and cellular signaling pathways, which are crucial for numerous biological processes. The specific pathways involved depend on the target molecules and the context of the application.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which could be beneficial in therapeutic contexts.
  • Receptor Binding : Its structural similarity to amino acids allows it to effectively bind to various receptors, influencing cellular responses.

Case Studies and Research Findings

  • Enzyme Interaction Studies : A study demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders.
  • Receptor Modulation : Another research effort focused on the compound's ability to modulate receptor activity, particularly in the context of neurological diseases. The findings indicated that it could enhance or inhibit receptor-mediated signaling, depending on the concentration and specific receptor type targeted.
  • Antitumor Activity : Preliminary studies have explored the antitumor properties of this compound. In vitro tests showed that it could inhibit the growth of various cancer cell lines, indicating its potential as a lead compound for developing new anticancer therapies .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific metabolic enzymes
Receptor BindingModulates activity of neurotransmitter receptors
Antitumor ActivityInhibits growth in cancer cell lines

Table 2: Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-(Methylamino)pyridineSimilar structureModerate enzyme inhibition
Pyridin-2-ylmethanamineLacks propanoic acid moietyLimited biological activity
3-Amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochlorideSimilar but different substitutionHigher proteomic interactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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